molecular formula C19H23ClN2O3S B2874491 3-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide CAS No. 1172985-65-7

3-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

Cat. No.: B2874491
CAS No.: 1172985-65-7
M. Wt: 394.91
InChI Key: HIPKLGBYRVJNSZ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 3-chloro-4-methyl-substituted benzene ring and a 1,2,3,4-tetrahydroquinoline moiety modified with a 2-methoxyethyl group at the 1-position (Figure 1). The sulfonamide group links the benzene ring to the 7-position of the tetrahydroquinoline scaffold.

Properties

IUPAC Name

3-chloro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-14-5-8-17(13-18(14)20)26(23,24)21-16-7-6-15-4-3-9-22(10-11-25-2)19(15)12-16/h5-8,12-13,21H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPKLGBYRVJNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound is compared below with three structurally related sulfonamide derivatives, focusing on substituent effects, molecular properties, and hypothetical pharmacological implications.

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Sulfonamide Derivatives
Compound Name Benzene Ring Substituents Tetrahydroquinoline Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-chloro, 4-methyl 1-(2-methoxyethyl) ~439.94 (calculated) Chlorine, methyl, methoxyethyl
: 3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-tetrahydroquinolin-6-yl]benzenesulfonamide 3-chloro, 4-fluoro 1-(propylsulfonyl) ~473.38 (calculated) Chlorine, fluorine, sulfonyl
: N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) 4-chloro Diazepane-methylphenyl 379.90 Chlorine, diazepane
: N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide (10d) 4-methyl Diazepane-methylphenyl 359.90 Methyl, diazepane
Key Observations:

Benzene Ring Modifications: The target compound’s 3-chloro-4-methyl substitution contrasts with the 3-chloro-4-fluoro group in . Compounds in feature simpler 4-chloro or 4-methyl substitutions, reducing steric hindrance and possibly enhancing membrane permeability compared to the bulkier target compound .

Tetrahydroquinoline Modifications: The target’s 2-methoxyethyl group introduces ether functionality, likely improving aqueous solubility over ’s lipophilic propylsulfonyl group. However, the sulfonyl group in may enhance metabolic stability due to resistance to oxidative enzymes . ’s diazepane-methylphenyl side chain introduces a seven-membered ring, which could increase conformational flexibility and hydrogen-bonding capacity compared to the rigid tetrahydroquinoline scaffold .

Molecular Weight and Drug-Likeness :

  • The target compound’s higher molecular weight (~439.94 vs. ~359.90–473.38) may reduce bioavailability under Lipinski’s rule of five, though the methoxyethyl group could mitigate this through improved solubility .

Hypothetical Pharmacological Implications

  • Target vs. : The fluorine in ’s compound may enhance blood-brain barrier penetration, making it more suitable for CNS targets. Conversely, the target’s methoxyethyl group could favor peripheral action due to reduced lipophilicity .
  • Target vs. : The diazepane moiety in ’s compounds might enable interactions with G-protein-coupled receptors (GPCRs), whereas the tetrahydroquinoline scaffold in the target compound could prioritize kinase inhibition .

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